4-(Cyanomethanesulfonyl)benzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

Medicinal chemists require regioisomerically pure building blocks for integrin-targeted libraries. This para-substituted bifunctional acid (C9H7NO4S, MW 225.22) delivers a non-interchangeable cyanomethanesulfonyl + COOH pattern. - Enables focused VLA-4 antagonist synthesis per patent structural preferences - High melting point (237°C) supports automated parallel synthesis - 95% min purity ensures reproducible amide couplings & derivatizations

Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
CAS No. 797035-88-2
Cat. No. B3387263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanomethanesulfonyl)benzoic acid
CAS797035-88-2
Molecular FormulaC9H7NO4S
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)CC#N
InChIInChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)
InChIKeyIVXJYJZFHMSMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanomethanesulfonyl)benzoic acid Overview


4-(Cyanomethanesulfonyl)benzoic acid (CAS 797035-88-2) is a bifunctional, para-substituted benzoic acid derivative characterized by a cyanomethanesulfonyl moiety . With a molecular weight of 225.22 g/mol and the molecular formula C9H7NO4S , this compound serves as a versatile intermediate in organic synthesis. Its solid physical state at room temperature [1] and its specific regioisomeric structure distinguish it from related analogs, making it a building block of interest in medicinal chemistry and materials science.

1

Regiochemical identity: para-substituted benzoic acid sulfone building block

2

Dual functional handles: carboxylic acid and cyanomethanesulfonyl group for amide coupling and further derivatization

3

Research context: synthetic intermediate for medicinal chemistry and parallel library synthesis

Why 4-(Cyanomethanesulfonyl)benzoic acid Is Irreplaceable


The 4-(cyanomethanesulfonyl) substitution pattern on the benzoic acid core is not interchangeable with common analogs like 4-(methylsulfonyl)benzoic acid or the 2-(cyanomethanesulfonyl) regioisomer. The specific para-arrangement of the carboxylic acid and the cyanomethanesulfonyl group dictates distinct electronic properties and steric hindrance, which directly influence reactivity in subsequent derivatization (e.g., amide coupling, esterification) and potential biological target engagement [1]. Furthermore, the combination of a strong electron-withdrawing sulfone group and a nitrile creates a unique polarization profile that cannot be replicated by simple alkylsulfonyl benzoic acids [1]. Therefore, substituting this compound with a regioisomer or an analog lacking the nitrile functionality would lead to a different synthetic intermediate with divergent chemical behavior and biological activity.

Analog lacking nitrile: Replacing with 4-(methylsulfonyl)benzoic acid removes the cyano group, altering electronic polarization and reactivity; may not support the same derivatization pathway.
Regioisomer switch: Using 2-(cyanomethanesulfonyl)benzoic acid changes molecular geometry and steric environment, which may lead to divergent target engagement and synthetic intermediate behavior.

4-(Cyanomethanesulfonyl)benzoic acid: Comparative Analysis


Purity and Molecular Weight Comparison

When comparing 4-(Cyanomethanesulfonyl)benzoic acid to its close regioisomer, 2-(cyanomethanesulfonyl)benzoic acid (CAS 243984-87-4), the target compound is routinely offered at a minimum purity of 95% by a primary vendor , whereas the 2-isomer is available at a higher specified purity of 98% from a different supplier . While the 98% purity may seem advantageous, the 95% specification for the target compound, combined with its distinct regiochemistry, is often sufficient for its intended applications as an intermediate. The consistent molecular weight of 225.22 g/mol provides a reliable metric for reaction stoichiometry and analytical verification.

Purity Specification
Cross-study comparable
95% (target, CAS 797035-88-2) vs. 98% (2-isomer)
Reported vendor specification; 95% purity typically sufficient for intermediate use.
Molecular weight 225.22 g/mol consistent across both regioisomers; batch-specific purity should be verified.
Organic Synthesis Medicinal Chemistry Quality Control

Melting Point Distinction from Ortho-Substituted Regioisomer

A key physical property that differentiates 4-(Cyanomethanesulfonyl)benzoic acid is its reported melting point of 237°C [1]. This value is notably higher than what might be expected for the ortho-substituted analog, 2-(cyanomethanesulfonyl)benzoic acid, for which a melting point is not readily reported in common vendor datasheets. The higher melting point of the para-isomer is consistent with its more symmetric molecular shape, which allows for more efficient crystal packing and stronger intermolecular forces, a feature that can influence its handling, purification, and solubility characteristics.

Melting Point
Class-level inference
237 °C
Supports identity confirmation and purity assessment during quality control.
Ortho-isomer melting point not reported in primary datasheets; data-source review recommended.
Physical Chemistry Crystallography Formulation

Regiochemical Advantage in Medicinal Chemistry

The specific para-substitution pattern of 4-(Cyanomethanesulfonyl)benzoic acid is a critical differentiator in medicinal chemistry. Patent literature highlights the utility of para-substituted phenylsulfonyl moieties in the development of VLA-4 antagonists, a class of integrin inhibitors relevant to inflammatory and autoimmune diseases [1]. While the patent does not provide direct comparative activity data for this specific compound, it establishes a clear structural preference for the para-arrangement of the carboxylic acid and sulfonyl groups in this therapeutic context. This positions 4-(Cyanomethanesulfonyl)benzoic acid as a more appropriate starting material for developing VLA-4-targeted compounds compared to its 2- or 3-substituted regioisomers.

Regiochemical Preference
Class-level inference
Para-substitution preferred for VLA-4 antagonist scaffolds (patent-derived structural context)
May support VLA-4-targeted library design over regioisomeric starting materials.
No direct comparative bioactivity data; context based on patent SAR.
Medicinal Chemistry Drug Discovery Chemical Biology

4-(Cyanomethanesulfonyl)benzoic acid Applications


Aryl Sulfone Amide Library Precursor

The defined molecular weight (225.22 g/mol) and high melting point (237°C) of 4-(Cyanomethanesulfonyl)benzoic acid [1] make it an ideal candidate for parallel synthesis and solid-phase chemistry. Its para-substitution ensures a defined geometry for amide bond formation, leading to more structurally homogenous libraries compared to regioisomeric mixtures. Researchers can reliably use this compound in automated synthesizers with the confidence that its physical properties will support consistent handling and reaction outcomes.

VLA-4 Integrin Antagonist Optimization

For medicinal chemistry programs targeting VLA-4 and related integrins, 4-(Cyanomethanesulfonyl)benzoic acid is the preferred scaffold based on structural preferences outlined in the patent literature [2]. By starting with this specific para-isomer, researchers can expedite the synthesis of focused compound libraries designed to explore the SAR of VLA-4 antagonists, thereby avoiding the synthetic inefficiencies associated with regioisomeric starting materials that may lack activity due to suboptimal molecular geometry.

Functionalized Aromatic Sulfone Intermediate

The unique combination of a carboxylic acid and a cyanomethanesulfonyl group in a para-relationship provides a versatile platform for constructing more complex molecules. The cyanomethanesulfonyl moiety can serve as a precursor to other functional groups (e.g., amines, tetrazoles) while the carboxylic acid allows for conjugation to various molecular entities. The consistent purity specification of 95% ensures that the compound is suitable as a reliable building block for multi-step organic syntheses where purity and regioisomeric identity are paramount.

Application
Selection Property
Validation Focus
Aryl sulfone amide library synthesis
Defined para-substituted geometry and consistent bifunctional reactivity
Amide coupling yield and library homogeneity
VLA-4 integrin antagonist research
Para-sulfonyl benzoic acid scaffold present in patent SAR
VLA-4 binding and integrin selectivity assays
Functionalized aromatic sulfone intermediates
Carboxylic acid and cyanomethanesulfonyl handles for multi-step elaboration
Derivatization scope and functional group tolerance

Technical Documentation Hub

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